molecular formula C16H14O3 B13072428 3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid

3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No.: B13072428
M. Wt: 254.28 g/mol
InChI Key: NHFFSAQDMSUYHB-RVDMUPIBSA-N
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Description

3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid is an organic compound with the molecular formula C16H14O3 It is a derivative of cinnamic acid, featuring a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to form the α,β-unsaturated ketone.

    Oxidation: The final step involves the oxidation of the α,β-unsaturated ketone to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: A precursor to 3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid, cinnamic acid has similar structural features but lacks the methoxy group.

    Curcumin: Another compound with a similar structure, curcumin has two methoxyphenyl groups and is known for its anti-inflammatory and antioxidant properties.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(E)-3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid

InChI

InChI=1S/C16H14O3/c1-19-14-9-5-6-12(10-14)11-15(16(17)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)/b15-11+

InChI Key

NHFFSAQDMSUYHB-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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